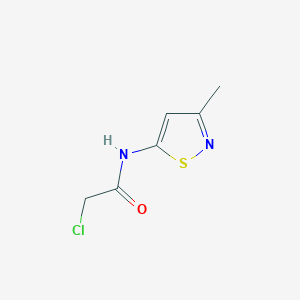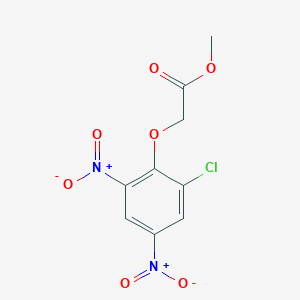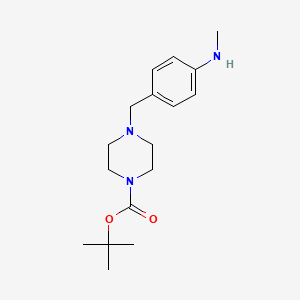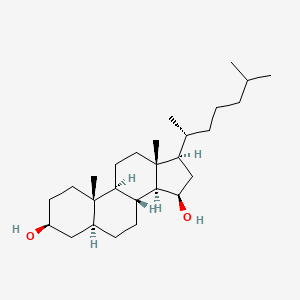
2-氯-N-(3-甲基-1,2-噻唑-5-基)乙酰胺
描述
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, Duran and Demirayak (2012) reported the synthesis of 2- (4,5-dimethyl-1- (phenylamino)-1H-imidazol-2-ylthio)-N- (thiazol-2-yl) acetamide derivatives through the reaction of 4,5-dimethyl-1- (phenylamino)-1H-imidazole-2 (3H)-thione derivatives with 2-chloro-N- (thiazol-2-yl)acetamide compounds.Molecular Structure Analysis
The molecular structure of “2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving “2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide” can be complex and varied. For example, it can undergo reactions with 4,5-dimethyl-1- (phenylamino)-1H-imidazole-2 (3H)-thione derivatives to form 2- (4,5-dimethyl-1- (phenylamino)-1H-imidazol-2-ylthio)-N- (thiazol-2-yl) acetamide derivatives.Physical And Chemical Properties Analysis
Thiazole, a parent compound of “2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide”, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide” are not available in the search results.科学研究应用
合成和抗癌性质
肺癌和其他癌症的抗癌活性:一项研究合成了N-(5-甲基-4-苯基噻唑-2-基)-2-(取代硫)乙酰胺,其中包括2-氯-N-(5-甲基-4-苯基噻唑-2-基)乙酰胺。该研究评估了这些化合物对A549人类肺腺癌细胞和NIH/3T3小鼠胚胎细胞系的抗癌活性,在一些衍生物中发现了选择性细胞毒性(Evren et al., 2019)。
对黑色素瘤的有效性:另一项研究关注通过反应2-氯-N-(噻唑-2-基)乙酰胺合成的衍生物,揭示了对黑色素瘤型细胞系的显著抗癌活性(Duran & Demirayak, 2012)。
对乳腺癌的活性:通过合成2-(4-氨基-5-甲基-4H-[1,2,4]三唑-3-基硫基)-N-(5-R-苄基噻唑-2-基)-乙酰胺,使用2-氯-N-(5-芳基-1,3-噻唑-2-基)乙酰胺进行的研究显示了与乳腺癌相关的活性(Ostapiuk et al., 2015)。
其他应用
镇痛活性:一项关于乙酰胺衍生物的研究,包括2-氯-N-(苯并噻唑-2-基)乙酰胺,调查了它们的潜在镇痛活性。这些化合物在减少乙酸诱导的小鼠蠕动反应方面显示出显著效果(Kaplancıklı等人,2012)。
光伏效率和配体-蛋白质相互作用:涉及生物活性苄噻唑啉酮乙酰胺类似物的研究,可能包括2-氯-N-(3-甲基-1,2-噻唑-5-基)乙酰胺的衍生物,探索了它们的光伏效率和配体-蛋白质相互作用,暗示在染料敏化太阳能电池中的潜力(Mary et al., 2020)。
抗菌剂:合成了各种乙酰胺衍生物,包括与2-氯-N-(3-甲基-1,2-噻唑-5-基)乙酰胺相关的化合物,显示出显著的抗菌活性(Ramalingam et al., 2019)。
PI3K/mTOR抑制剂的代谢稳定性:一项关于PI3K/mTOR双重抑制剂的结构-活性关系的研究提到了与2-氯-N-(3-甲基-1,2-噻唑-5-基)乙酰胺相关的化合物,研究了其代谢稳定性(Stec et al., 2011)。
未来方向
The future directions for “2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide” could involve further studies on its biological activities and potential therapeutic applications. For instance, thiazole derivatives have been found to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
作用机制
Target of Action
Thiazole derivatives, which include 2-chloro-n-(3-methyl-1,2-thiazol-5-yl)acetamide, have been found to interact with a variety of biological targets . These targets can include enzymes, receptors, and other proteins that play crucial roles in various biological processes .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways . For instance, some thiazole compounds interfere with the function of nicotinic acetylcholine receptors in the central nervous system, leading to paralysis of insect muscles .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The solubility of thiazole compounds in water, alcohol, and ether may influence their bioavailability and pharmacokinetic behavior.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .
Action Environment
It’s worth noting that thiazole compounds should be stored under inert gas at 4°c , suggesting that temperature and exposure to oxygen may affect their stability.
生化分析
Biochemical Properties
2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to exhibit antimicrobial, antifungal, and antiviral activities . The interactions of 2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby inhibiting or activating their functions.
Cellular Effects
The effects of 2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide on cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to affect the proliferation and apoptosis of cancer cells . The specific impact of 2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide on these processes can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, 2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been reported to inhibit enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties . Additionally, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that thiazole derivatives can exhibit varying degrees of stability and degradation over time . The long-term effects of this compound on cellular function can include sustained inhibition of target enzymes or prolonged alterations in gene expression, depending on the experimental conditions.
Dosage Effects in Animal Models
In animal models, the effects of 2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide can vary with different dosages. Lower doses may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, thiazole derivatives have been shown to have a dose-dependent impact on bacterial growth inhibition . It is essential to determine the optimal dosage to achieve the desired therapeutic effect while minimizing potential toxicity.
Metabolic Pathways
2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Thiazole derivatives are known to undergo metabolic transformations, such as oxidation and conjugation, which can affect their biological activity and pharmacokinetics . Understanding these pathways is crucial for predicting the compound’s behavior in vivo.
Transport and Distribution
The transport and distribution of 2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide within cells and tissues are influenced by its interactions with transporters and binding proteins. Thiazole derivatives can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cells, the compound may localize to specific organelles or compartments, affecting its activity and function.
Subcellular Localization
The subcellular localization of 2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide is critical for its activity. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, thiazole derivatives have been observed to localize in the nucleus, where they can interact with DNA and transcription factors . The precise localization can influence the compound’s effectiveness in modulating cellular processes.
属性
IUPAC Name |
2-chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2OS/c1-4-2-6(11-9-4)8-5(10)3-7/h2H,3H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDIVWQPAJUVCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601251363 | |
| Record name | 2-Chloro-N-(3-methyl-5-isothiazolyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601251363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89466-40-0 | |
| Record name | 2-Chloro-N-(3-methyl-5-isothiazolyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89466-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(3-methyl-5-isothiazolyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601251363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-{[amino(imino)methyl]thio}-3-oxobutanoate hydrochloride](/img/structure/B1422258.png)
![N-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]acetamide](/img/structure/B1422259.png)












